molecular formula C9H8N2 B079955 2-Vinyl-1H-benzimidazole CAS No. 14984-26-0

2-Vinyl-1H-benzimidazole

Cat. No. B079955
CAS RN: 14984-26-0
M. Wt: 144.17 g/mol
InChI Key: YRPYTFXEHXXYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinyl-1H-benzimidazole is a chemical compound with the CAS Number: 14984-26-0 and a molecular weight of 144.18 . It has a linear formula of C9 H8 N2 .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The InChI Code for 2-Vinyl-1H-benzimidazole is 1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) . The structure of benzimidazole derivatives has been studied by 1H and 13C NMR, IR, MS, UV/Vis and fluorescence spectroscopy .


Physical And Chemical Properties Analysis

2-Vinyl-1H-benzimidazole is a solid at room temperature .

Scientific Research Applications

Pharmacological Applications

2-Vinyl-1H-benzimidazole: is a derivative of benzimidazole, which is a core structure in many pharmacologically active compounds. The vinyl group in 2-Vinyl-1H-benzimidazole allows for further functionalization, making it a valuable intermediate in medicinal chemistry . It has been utilized in the synthesis of compounds with a wide range of biological activities, including:

Corrosion Inhibition

In the field of industrial chemistry, 2-Vinyl-1H-benzimidazole derivatives have been reported as effective corrosion inhibitors, particularly for metals and alloys in aggressive environments . They function by forming a protective layer on the metal surface, thus preventing oxidative degradation.

Material Science

The vinyl group in 2-Vinyl-1H-benzimidazole can be polymerized, making it a potential monomer for creating novel polymers with specific properties for material science applications . These polymers could be used in:

Environmental Applications

While specific environmental applications of 2-Vinyl-1H-benzimidazole are not extensively documented, its parent compound, benzimidazole, and related derivatives have been explored for their potential use in green chemistry and as antioxidants . These applications aim to reduce environmental impact and promote sustainability.

Industrial Applications

2-Vinyl-1H-benzimidazole serves as a building block in the synthesis of various functional molecules used in everyday industrial applications. Its versatility is highlighted in the production of dyes, catalysts, and other functional materials .

Synthetic Methodology

The compound is also significant in synthetic chemistry, where it is used to develop new synthetic routes and methodologies. Its presence in a variety of functional molecules underscores its importance in the advancement of organic synthesis .

Mechanism of Action

Target of Action

2-Vinyl-1H-benzimidazole, like other benzimidazole derivatives, is known to have a wide range of biological targets. The primary targets of this compound are often cellular components that play crucial roles in microbial and cancer cell survival .

Mode of Action

The mode of action of 2-Vinyl-1H-benzimidazole is believed to involve interactions with its targets that lead to changes in cellular function. For instance, some benzimidazole compounds are known to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . This suggests that 2-Vinyl-1H-benzimidazole might interact with its targets in a similar manner, leading to the disruption of essential biological processes .

Biochemical Pathways

These could include pathways involved in nucleic acid synthesis, protein synthesis, and cell proliferation

Pharmacokinetics

Therefore, understanding the ADME properties of 2-Vinyl-1H-benzimidazole would be crucial for its development as a therapeutic agent .

Result of Action

The result of 2-Vinyl-1H-benzimidazole’s action is likely to be the inhibition of growth or survival of targeted cells. For instance, some benzimidazole compounds have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they can inhibit the growth of bacteria, fungi, and cancer cells . Therefore, 2-Vinyl-1H-benzimidazole might have similar effects on its targets.

Action Environment

The action, efficacy, and stability of 2-Vinyl-1H-benzimidazole can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . Understanding these factors is important for optimizing the use of 2-Vinyl-1H-benzimidazole as a therapeutic agent.

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-2-methanol, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent research has focused on the design, synthesis, and evaluation of benzimidazole derivatives for their antiproliferative and antimicrobial activities . The future of 2-Vinyl-1H-benzimidazole and related compounds may lie in further exploration of these properties.

properties

IUPAC Name

2-ethenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYTFXEHXXYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297138
Record name 2-Vinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-1H-benzimidazole

CAS RN

14984-26-0
Record name 2-Vinylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-Vinyl-1H-benzimidazole
Reactant of Route 3
2-Vinyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-Vinyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-Vinyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-Vinyl-1H-benzimidazole

Q & A

Q1: What is significant about the synthesis of ethyleneimidazolium benzimidazolate inner salts?

A1: The research describes the first successful synthesis of ethyleneimidazolium benzimidazolate inner salts [, ]. This is significant because these salts were previously unknown and represent a new class of heterocyclic betaines.

Q2: How are 2-Vinyl-1H-benzimidazoles obtained from these novel salts?

A2: The synthesized ethyleneimidazolium benzimidazolate inner salts can be transformed into 2-Vinyl-1H-benzimidazoles through a β-elimination reaction under mild, neutral conditions [, ]. This method leads to high yields of the desired 2-Vinyl-1H-benzimidazole product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.